molecular formula C28H25BrN2O4 B11205635 2-(4-bromophenyl)-2-oxoethyl N-[(4-ethylphenyl)carbonyl]tryptophanate

2-(4-bromophenyl)-2-oxoethyl N-[(4-ethylphenyl)carbonyl]tryptophanate

Cat. No.: B11205635
M. Wt: 533.4 g/mol
InChI Key: CRQUVHLDDCNNRQ-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-oxoethyl N-[(4-ethylphenyl)carbonyl]tryptophanate is a complex organic compound that features a bromophenyl group, an oxoethyl group, and a tryptophanate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl N-[(4-ethylphenyl)carbonyl]tryptophanate typically involves multi-step organic reactions. One common approach is to start with the bromination of phenylacetic acid to obtain 4-bromophenylacetic acid . This intermediate can then be coupled with an oxoethyl group through a Friedel-Crafts acylation reaction. The final step involves the esterification of the resulting compound with N-[(4-ethylphenyl)carbonyl]tryptophanate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-2-oxoethyl N-[(4-ethylphenyl)carbonyl]tryptophanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl N-[(4-ethylphenyl)carbonyl]tryptophanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl N-[(4-ethylphenyl)carbonyl]tryptophanate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the oxoethyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-2-oxoethyl N-[(4-ethylphenyl)carbonyl]tryptophanate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various scientific fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C28H25BrN2O4

Molecular Weight

533.4 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-[(4-ethylbenzoyl)amino]-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C28H25BrN2O4/c1-2-18-7-9-20(10-8-18)27(33)31-25(15-21-16-30-24-6-4-3-5-23(21)24)28(34)35-17-26(32)19-11-13-22(29)14-12-19/h3-14,16,25,30H,2,15,17H2,1H3,(H,31,33)

InChI Key

CRQUVHLDDCNNRQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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